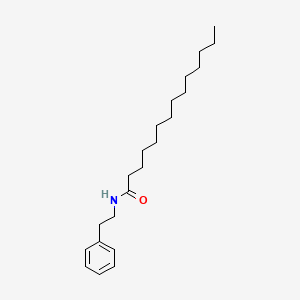
N-(2-Phenylethyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylethyl)tetradecanamide: is a fatty amide compound with the molecular formula C22H37NO It is characterized by a long hydrocarbon chain (tetradecane) attached to an amide group, which is further connected to a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)tetradecanamide typically involves the reaction of tetradecanoic acid with 2-phenylethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Phenylethyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives of this compound.
Reduction: N-(2-Phenylethyl)tetradecylamine.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(2-Phenylethyl)tetradecanamide has several applications in scientific research, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of N-(2-Phenylethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The long hydrocarbon chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems. The amide bond provides stability and resistance to hydrolysis, ensuring the compound’s persistence in various environments.
Comparación Con Compuestos Similares
N-(2-Phenylethyl)hexadecanamide: Similar structure with a hexadecane chain instead of tetradecane.
N-(2-Phenylethyl)dodecanamide: Similar structure with a dodecane chain instead of tetradecane.
N-(2-Phenylethyl)octadecanamide: Similar structure with an octadecane chain instead of tetradecane.
Uniqueness: N-(2-Phenylethyl)tetradecanamide is unique due to its specific chain length, which influences its physical and chemical properties. The tetradecane chain provides a balance between hydrophobicity and solubility, making it suitable for various applications. Additionally, the phenylethyl group offers potential for functionalization and interaction with biological targets, enhancing its versatility in research and industrial applications.
Propiedades
Número CAS |
858481-62-6 |
|---|---|
Fórmula molecular |
C22H37NO |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)tetradecanamide |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(24)23-20-19-21-16-13-12-14-17-21/h12-14,16-17H,2-11,15,18-20H2,1H3,(H,23,24) |
Clave InChI |
ANKKFXJHCGAFIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
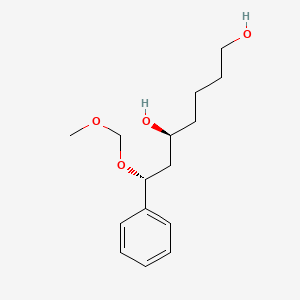
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

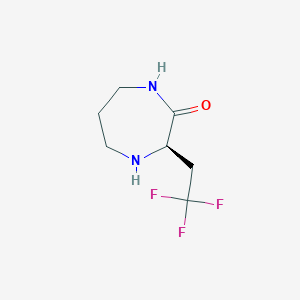
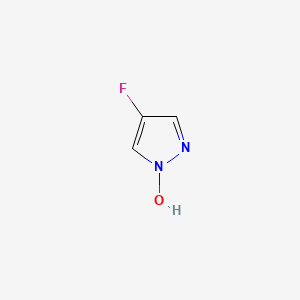

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
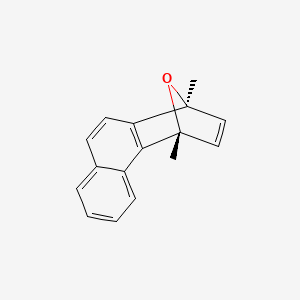
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
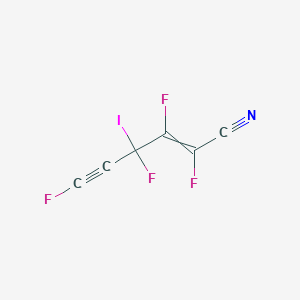
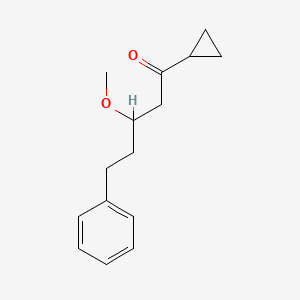
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
